![molecular formula C7H11N3O3S B12537648 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide CAS No. 677021-08-8](/img/structure/B12537648.png)
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a compound with the molecular formula C7H11N3O3S. It is a piperazine derivative that contains both a sulfanylmethyl group and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted piperazines with acetamide derivatives under controlled conditions. For example, the reaction of 3,6-dioxopiperazine with a sulfanylmethylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another piperazine derivative with similar structural features.
N-(3-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: A compound with a similar acetamide group.
Uniqueness
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylmethyl group, in particular, provides unique opportunities for further functionalization and derivatization .
Propiedades
Número CAS |
677021-08-8 |
|---|---|
Fórmula molecular |
C7H11N3O3S |
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N3O3S/c8-5(11)1-3-6(12)10-4(2-14)7(13)9-3/h3-4,14H,1-2H2,(H2,8,11)(H,9,13)(H,10,12) |
Clave InChI |
HFMILYIJQBWNKO-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=O)NC(C(=O)N1)CS)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
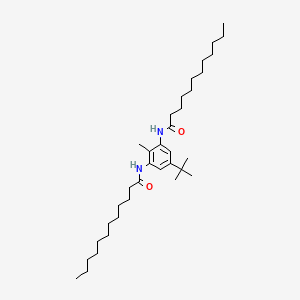
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
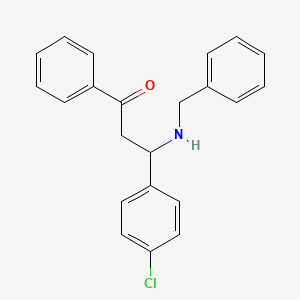

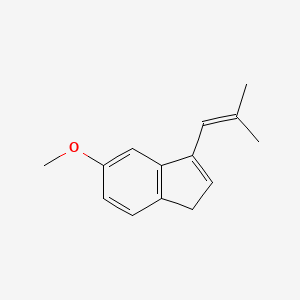

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
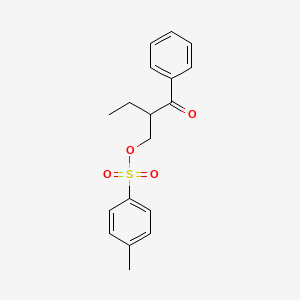
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
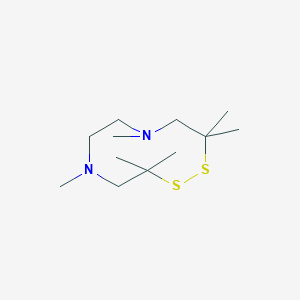
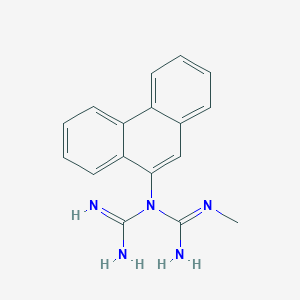
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
